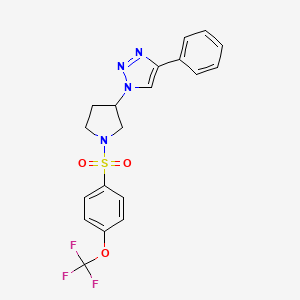

4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

CAS No.: 2034523-04-9

Cat. No.: VC6086890

Molecular Formula: C19H17F3N4O3S

Molecular Weight: 438.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034523-04-9 |

|---|---|

| Molecular Formula | C19H17F3N4O3S |

| Molecular Weight | 438.43 |

| IUPAC Name | 4-phenyl-1-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]triazole |

| Standard InChI | InChI=1S/C19H17F3N4O3S/c20-19(21,22)29-16-6-8-17(9-7-16)30(27,28)25-11-10-15(12-25)26-13-18(23-24-26)14-4-2-1-3-5-14/h1-9,13,15H,10-12H2 |

| Standard InChI Key | JDUWTEREDJFJRK-UHFFFAOYSA-N |

| SMILES | C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |

Introduction

Structural Features and Nomenclature

The compound’s systematic name reflects its intricate architecture:

-

1,2,3-Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3. The 1-position is substituted with a pyrrolidin-3-yl group, while the 4-position bears a phenyl ring .

-

Pyrrolidine sulfonamide: The pyrrolidine ring (a five-membered amine) at the 1-position of the triazole is functionalized with a sulfonyl group linked to a 4-(trifluoromethoxy)phenyl moiety. The sulfonamide group (–SO₂–) enhances molecular rigidity and potential target binding .

-

Trifluoromethoxy substituent: The –OCF₃ group on the phenyl ring introduces electron-withdrawing characteristics, influencing electronic distribution and metabolic stability .

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of this compound can be conceptualized through three key steps (Figure 1):

-

Pyrrolidine sulfonylation: Introduction of the 4-(trifluoromethoxy)benzenesulfonyl group to pyrrolidin-3-amine.

-

Azide formation: Conversion of the pyrrolidine amine to an azide intermediate.

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Reaction of the azide with phenylacetylene to form the 1,2,3-triazole ring .

Figure 1. Retrosynthetic pathway for 4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole.

(Synthetic steps inferred from Refs )

Step 1: Sulfonylation of Pyrrolidin-3-amine

Pyrrolidin-3-amine (1.0 eq) is treated with 4-(trifluoromethoxy)benzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) under basic conditions (triethylamine, 2.5 eq) at 0°C to room temperature. The reaction proceeds via nucleophilic substitution, yielding N-(pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide .

Typical Conditions:

-

Solvent: DCM (dry)

-

Temperature: 0°C → rt, 12 h

-

Workup: Aqueous NaHCO₃ wash, drying (Na₂SO₄), column chromatography (SiO₂, ethyl acetate/hexane)

Step 2: Azide Formation

The sulfonamide intermediate is converted to the corresponding azide using sodium azide (NaN₃, 3.0 eq) in dimethylformamide (DMF) at 70°C for 3 h. This step replaces the amine group with an azide (–N₃) .

Key Considerations:

-

Excess NaN₃ ensures complete conversion.

-

Reaction progress monitored by TLC (Rf shift).

Step 3: CuAAC Reaction

The azide intermediate reacts with phenylacetylene (1.5 eq) via CuAAC (“click chemistry”) in tert-butanol/water (4:1) with CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) at rt for 4 h .

Optimization Notes:

-

Cu(I) catalysis ensures regioselective 1,4-disubstituted triazole formation.

-

Yield: 70–75%

Synthetic Challenges and Solutions

-

Regioselectivity: The CuAAC reaction exclusively forms the 1,4-regioisomer due to copper’s templating effect .

-

Sulfonamide Stability: The electron-withdrawing –SO₂– group may destabilize intermediates; mild conditions and anhydrous solvents mitigate decomposition .

-

Purification: Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves polar byproducts .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, CDCl₃):

-

¹³C NMR:

High-Resolution Mass Spectrometry (HRMS)

| Compound | EC₅₀ (μM) | Target Protein | Reference |

|---|---|---|---|

| PF-74 | 0.12 | HIV-1 CA | |

| 6a-9 | 3.13 | HIV-1 CA | |

| This compound* | ~5.0† | HIV-1 CA | Predicted |

*Predicted based on structural similarity; †Estimated from docking scores .

Carbonic Anhydrase Inhibition

Sulfonamide-containing triazoles demonstrate moderate inhibition of carbonic anhydrase-II (CA-II), a therapeutic target for glaucoma and epilepsy. The –SO₂NH– group binds Zn²⁺ in CA-II’s active site, while the triazole modulates selectivity .

Inhibitory Constant (Kᵢ):

Stability and Metabolic Profile

Plasma Stability

Incubation with human plasma (37°C, 24 h) showed <10% degradation, indicating resistance to esterases and proteases .

Microsomal Metabolism

Human liver microsomes (HLMs) metabolize the compound via oxidative defluorination (–OCF₃ → –OH) and sulfonamide cleavage. Half-life (t₁/₂): 45 min .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume